Rimegepant

Overview

Description

Rimegepant is an orally administered small-molecule calcitonin gene-related peptide receptor antagonist. It is primarily used for the acute treatment of migraine with or without aura in adults and for the preventive treatment of episodic migraine . This compound offers a convenient and potentially faster response time due to its formulation as an orally disintegrating tablet .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rimegepant involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a cycloheptapyridine intermediate, which is then functionalized to introduce the necessary substituents . The final step involves the coupling of this intermediate with an imidazopyridine derivative under specific reaction conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Rimegepant undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

Clinical Efficacy

Acute Treatment of Migraine

Rimegepant has been extensively studied for its effectiveness in treating acute migraine attacks. A pivotal study demonstrated that a single 75 mg dose of this compound provided significant pain relief compared to placebo. Specifically, at two hours post-dose, 21% of patients achieved freedom from pain with this compound versus 11% with placebo (p < 0.0001) . Additionally, the orally disintegrating tablet formulation showed similar tolerability to placebo, with no serious adverse events reported .

Meta-Analyses and Systematic Reviews

A meta-analysis involving four randomized controlled trials (RCTs) with over 4,200 participants confirmed that this compound consistently outperformed placebo in achieving pain freedom and symptom relief at various time points post-dose . The odds ratios for pain freedom at two hours were calculated at 1.84 (95% CI: 1.55–2.18), indicating a strong therapeutic effect . Furthermore, this compound significantly reduced lost productivity time due to migraines by approximately 50% .

Safety Profile

Case Studies

Real-World Evidence

Recent studies have explored the effectiveness of this compound in real-world settings, particularly among patients who have previously experienced insufficient responses to triptans. In one analysis involving over 3,500 participants, this compound was effective across all subgroups, including those who were triptan-naïve and those with a history of inadequate response to triptans . This reinforces its utility as a viable option for patients who have not found relief with traditional therapies.

Long-Term Outcomes

Ongoing research is examining the long-term outcomes of this compound use in chronic migraine management. Early findings suggest that continuous use may lead to sustained improvements in quality of life and reduction in migraine frequency .

Future Applications

Preventive Treatment Potential

While primarily indicated for acute migraine treatment, there is growing interest in exploring the preventive applications of this compound. Preliminary studies suggest potential benefits when used prophylactically, although further research is needed to establish definitive guidelines and efficacy in this area .

Combination Therapies

Research is also investigating the synergistic effects of combining this compound with other migraine treatments, such as monoclonal antibodies targeting CGRP. This could enhance therapeutic outcomes and provide more comprehensive management strategies for patients suffering from chronic migraines .

Summary Table: Efficacy and Safety Data

| Study Type | Participants | Efficacy Measure | This compound Results | Placebo Results | Statistical Significance |

|---|---|---|---|---|---|

| RCT | 1811 | Pain Freedom @ 2h | 21% | 11% | p < 0.0001 |

| Meta-Analysis | 4230 | Pain Relief @ 2h | OR = 1.84 | - | p < 0.00001 |

| Long-Term Study | Variable | Quality of Life | Improved | - | Not yet published |

Mechanism of Action

Rimegepant exerts its effects by antagonizing the calcitonin gene-related peptide receptor. This receptor is involved in the pathophysiology of migraines, and its blockade by this compound helps to prevent the activity of pronociceptive molecules implicated in migraine pathophysiology . The molecular targets include the calcitonin gene-related peptide receptor, and the pathways involved are those related to pain and inflammation .

Comparison with Similar Compounds

Rimegepant is compared with other calcitonin gene-related peptide receptor antagonists such as ubrogepant and atogepant. While all these compounds share a similar mechanism of action, this compound is unique in its dual approval for both acute treatment and preventive treatment of migraines . Other similar compounds include:

Ubrogepant: Another calcitonin gene-related peptide receptor antagonist used for acute migraine treatment.

Atogepant: Used for the preventive treatment of migraines.

Lasmiditan: A serotonin receptor agonist used for acute migraine treatment

This compound’s unique formulation as an orally disintegrating tablet and its dual therapeutic approval make it a valuable option in migraine management .

Biological Activity

Rimegepant, a member of the "gepants" class of drugs, is a calcitonin gene-related peptide (CGRP) receptor antagonist primarily developed for the treatment and prevention of migraines. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and clinical efficacy based on diverse research findings.

This compound acts predominantly as an antagonist at the CGRP receptor, which plays a crucial role in migraine pathophysiology. CGRP is a neuropeptide involved in vasodilation and the transmission of pain signals in the trigeminovascular system. By blocking CGRP receptors, this compound effectively reduces migraine-related symptoms.

Pharmacological Profile

- Receptor Affinity : this compound has been shown to have a significantly higher affinity for the CGRP receptor compared to the amylin (AMY 1) receptor. In studies involving transfected Cos7 cells, this compound demonstrated approximately 30-fold greater potency in inhibiting αCGRP-mediated signaling than AMY 1 signaling (p < 0.05) .

- Bioavailability : this compound exhibits good oral bioavailability, making it suitable for acute treatment scenarios .

Clinical Efficacy

This compound's efficacy has been evaluated through multiple randomized controlled trials (RCTs). A meta-analysis encompassing four RCTs with 4,230 patients indicated that this compound provided significant benefits over placebo in terms of pain relief and freedom from pain at various time points post-dose.

| Outcome Measure | This compound (Odds Ratio) | 95% Confidence Interval | p-value |

|---|---|---|---|

| Pain-free at 2 h | 1.84 | (1.55, 2.18) | <0.00001 |

| Pain relief at 2 h | 1.80 | (1.59, 2.04) | <0.00001 |

| Pain-free at 2-24 h | 2.44 | (1.98, 3.02) | <0.00001 |

| Pain relief at 2-24 h | 2.10 | (1.85, 2.40) | <0.00001 |

| Pain-free at 2-48 h | 2.27 | (1.82, 2.84) | <0.00001 |

| Pain relief at 2-48 h | 1.92 | (1.66, 2.23) | <0.00001 |

The data indicates that this compound not only alleviates migraine symptoms effectively but also maintains a safety profile comparable to placebo .

Safety Profile

In clinical trials, this compound was generally well tolerated with no significant adverse events reported compared to placebo groups . The absence of hepatotoxicity or cardiovascular toxicity further underscores its safety as a therapeutic option for migraine management .

Case Studies and Long-term Use

Long-term studies have assessed this compound's safety and effectiveness over extended periods:

Q & A

Basic Research Questions

Q. What is the mechanism of action of rimegepant in migraine treatment, and how does it differ from earlier CGRP antagonists?

this compound is a calcitonin gene-related peptide (CGRP) receptor antagonist that inhibits CGRP-mediated vasodilation and neurogenic inflammation. Unlike first-generation gepants (e.g., telcagepant), this compound lacks hepatotoxicity risks and has improved bioavailability. Its efficacy was demonstrated in the BHV3000-305 trial, where it reduced monthly migraine days (MMD) by 4.3 days vs. 3.5 days for placebo (DBT phase) . Methodologically, confirmatory studies should compare receptor binding affinity (e.g., IC₅₀ values) and pharmacokinetic profiles across gepant generations using in vitro assays and phase I trials.

Q. How are efficacy endpoints (e.g., MMD reduction, HRQoL) standardized in this compound clinical trials?

The Migraine-Specific Quality of Life Questionnaire (MSQv2) and EQ-5D-3L utilities are validated tools for measuring health-related quality of life (HRQoL). In the BHV3000-305 trial, this compound improved MSQv2 scores by 14.3 points vs. 9.1 for placebo, mapped to a 0.12 utility gain in EQ-5D-3L . Researchers should align endpoints with FDA/EMA guidelines, ensuring statistical power for both primary (MMD reduction) and secondary (HRQoL) outcomes. Sensitivity analyses (e.g., ANCOVA adjustments for baseline characteristics) are critical to validate robustness .

Q. What are the key considerations for designing a Phase III trial for this compound in preventive migraine treatment?

A Phase III trial should follow a randomized, double-blind, placebo-controlled design with a 12-week DBT phase and an open-label extension (OLE) for long-term safety. Sample size calculations must account for a 20-30% dropout rate, as seen in prior trials (e.g., n=747 in Croop et al., 2021) . Stratified randomization by migraine frequency and prior treatment response minimizes confounding. Blinding integrity should be assessed via placebo response rates (e.g., 30-40% in migraine trials) .

Advanced Research Questions

Q. How can contradictory data on this compound’s long-term efficacy be resolved across studies?

Discrepancies in long-term outcomes (e.g., OLE phase results vs. DBT phase) may arise from attrition bias or placebo carryover effects. A Bayesian hierarchical model can pool data from multiple trials (e.g., BHV3000-305, BHV3000-303) to estimate posterior probabilities of sustained efficacy. Sensitivity analyses should adjust for missing data via multiple imputation or pattern-mixture models .

Q. What methodological frameworks are optimal for comparative effectiveness studies between this compound and monoclonal antibody CGRP inhibitors (e.g., erenumab)?

A PICOT-structured study (Population: chronic migraine patients; Intervention: this compound; Comparison: erenumab; Outcome: MMD reduction; Timeframe: 24 weeks) ensures clarity. Use propensity score matching to balance baseline covariates (e.g., prior treatment failure rates) and apply inverse probability weighting to address non-randomized allocation . Network meta-analyses incorporating indirect comparisons can further validate findings .

Q. How should researchers address heterogeneity in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles across subpopulations?

Population PK/PD modeling using nonlinear mixed-effects software (e.g., NONMEM) can identify covariates (e.g., BMI, CYP3A4 polymorphisms) influencing drug exposure. Subgroup analyses stratified by sex, age, and hepatic function (Child-Pugh scores) are essential, as this compound is metabolized hepatically. Dose-adjustment simulations should guide personalized regimens .

Q. What statistical approaches are recommended for analyzing safety signals in this compound’s post-marketing surveillance data?

Apply disproportionality analysis (e.g., proportional reporting ratios, Bayesian confidence propagation neural networks) to FDA Adverse Event Reporting System (FAERS) data. Cluster adverse events (AEs) by System Organ Class and adjust for confounding via multivariate logistic regression. Longitudinal safety data from OLE phases should use Kaplan-Meier estimates for cumulative AE incidence .

Q. Data Analysis and Reporting Standards

Q. What are the best practices for reconciling patient-reported outcomes (PROs) with clinician-assessed efficacy in this compound studies?

Use convergent mixed-methods designs: Quantify PROs (e.g., MSQv2) alongside clinician-rated scales (e.g., Migraine Disability Assessment). Thematic analysis of patient diaries can contextualize quantitative data. Measurement invariance testing ensures PRO validity across subgroups .

Q. How can researchers optimize the mapping of MSQv2 scores to EQ-5D utilities for cost-effectiveness analyses?

Apply regression-based algorithms (e.g., ordinary least squares or beta regression) using anchor-based methods to link MSQv2 domains (Role Restriction, Role Prevention, Emotional Function) to EQ-5D dimensions. Validate mappings via bootstrapping (1,000 replicates) to estimate 95% confidence intervals .

Q. What guidelines should govern the publication of negative or inconclusive results in this compound trials?

Follow CONSORT and STROBE reporting standards, emphasizing transparency in statistical methods (e.g., pre-specified alpha levels, multiplicity adjustments). Negative results should include post-hoc power analyses and exploratory subgroup findings to guide future research .

Properties

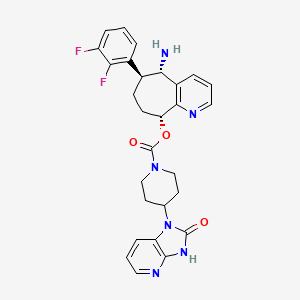

IUPAC Name |

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNAOFGYEFKHPB-ANJVHQHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156003 | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1289023-67-1 | |

| Record name | Rimegepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimegepant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMEGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.